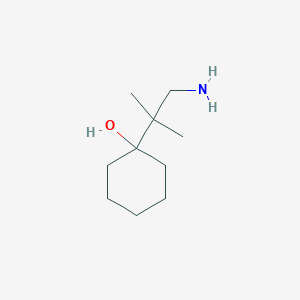

1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol

Description

Historical Perspectives on Related Chemical Classes and Their Academic Relevance in Organic Synthesis

Historically, β-amino alcohols have been recognized as versatile intermediates and crucial structural motifs in organic synthesis. rroij.com Their prevalence in a wide array of natural products, from alkaloids to amino acids, spurred early investigations into their synthesis and reactivity. rroij.comopenaccessjournals.com One of the classical and most straightforward methods for synthesizing these structures involves the ring-opening of an epoxide with an amine. openaccessjournals.comresearchgate.net This method's versatility is a key reason for its continued relevance in academic and industrial research. openaccessjournals.com

The academic importance of β-amino alcohols is underscored by their extensive use as chiral auxiliaries and ligands in asymmetric catalysis. rroij.com Their ability to form stable chelate complexes with metals has been harnessed to control the stereochemical outcome of various chemical transformations. rroij.com Furthermore, the stereochemically defined relationship between the amino and hydroxyl groups makes them invaluable chiral building blocks for the synthesis of more complex molecules with specific three-dimensional arrangements. fiveable.me

Rationale for Investigating the Cyclohexanol (B46403) Scaffold and its Amino-Substituted Derivatives in Contemporary Chemical Research

The cyclohexanol scaffold is a frequently encountered structural unit in organic chemistry. Its significance stems from its role as a versatile intermediate in the industrial production of key materials like adipic acid and caprolactam, which are precursors to Nylon-6 and Nylon-6,6. chemicalbook.commdpi.com The rigid, chair-like conformation of the cyclohexane (B81311) ring provides a predictable three-dimensional framework, which is a desirable attribute when designing complex molecular architectures. mdpi.com

The introduction of functional groups, such as an amino group, onto the cyclohexanol scaffold dramatically increases its value in contemporary research. acs.org Amino-substituted cyclohexanols combine the structural features of the cyclohexane ring with the reactivity of both the hydroxyl and amino groups. This bifunctionality makes them attractive building blocks for creating diverse molecular libraries and as scaffolds in medicinal chemistry and materials science. mdpi.com The investigation into these derivatives is driven by the potential to create novel structures with unique chemical and physical properties. acs.org

Overview of Current Research Trajectories Involving Aminocyclohexanol Scaffolds

Current research involving aminocyclohexanol scaffolds is diverse, with significant efforts focused on asymmetric synthesis and catalysis. nih.gov One major trajectory involves the development of new, efficient catalytic systems for producing enantiomerically pure aminocyclohexanols. researchgate.netacs.org For instance, recent studies have explored biocatalytic cascades using enzymes like keto reductases and amine transaminases to achieve highly stereoselective synthesis of aminocyclohexanol isomers from simple precursors. d-nb.inforesearchgate.net

Another active area of research is the application of chiral aminocyclohexanol derivatives as ligands in asymmetric catalysis. nih.gov These ligands have proven effective in reactions such as asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excess. nih.gov The modular nature of the aminocyclohexanol scaffold allows for systematic modification, enabling chemists to fine-tune the steric and electronic properties of the ligand to optimize catalytic performance. nih.gov The development of multifunctional scaffolds that can guide tissue regrowth or act as platforms for drug delivery also represents an emerging research direction. nih.govnih.gov

| Research Area | Focus | Example Application |

| Biocatalysis | Stereoselective synthesis of aminocyclohexanol isomers. | One-pot synthesis from 1,4-cyclohexanedione (B43130) using keto reductases and amine transaminases. d-nb.inforesearchgate.net |

| Asymmetric Catalysis | Use of chiral aminocyclohexanols as ligands. | Catalyzed asymmetric phenyl transfer reactions to aldehydes. nih.gov |

| Methodology | Development of efficient synthetic protocols. | Resolution of racemic mixtures to obtain enantiopure compounds. nih.gov |

| Materials Science | Incorporation into multifunctional bioscaffolds. | Scaffolds for tissue engineering and regenerative medicine. nih.gov |

Significance of the Amino and Cyclohexanol Moieties in Synthetic and Methodological Chemistry Research

The amino and cyclohexanol moieties are fundamental functional groups that impart significant versatility to a molecule in synthetic chemistry. fiveable.mechemicalbook.com The amino group, being basic and nucleophilic, is a key functional handle for a vast number of chemical transformations. britannica.comfrontiersin.org It is a precursor for the formation of amides, sulfonamides, and imines, and its presence can direct the stereochemical course of reactions at neighboring centers. chemistryviews.orgncert.nic.in In methodological research, amino acids and their derivatives are widely used as organocatalysts and as starting materials for complex syntheses due to their inherent chirality and stability. chemistryviews.orgamerigoscientific.com

The cyclohexanol moiety provides a robust, non-aromatic carbocyclic framework. chemicalbook.com The hydroxyl group is a versatile functional group that can act as a nucleophile, a proton donor for hydrogen bonding, or be converted into a good leaving group for substitution reactions. ncert.nic.in The combination of the rigid cyclohexane ring with the reactive hydroxyl group makes cyclohexanol a valuable intermediate for creating a wide range of derivatives. chemicalbook.comresearchgate.net When present together in a 1,2-relationship, as in the title compound, the amino and hydroxyl groups can act synergistically, for example, by forming intramolecular hydrogen bonds that influence the molecule's conformation or by coordinating to metal centers in catalytic processes. fiveable.menih.gov

| Moiety | Key Chemical Properties | Role in Synthetic Chemistry |

| Amino Group | Basic, Nucleophilic | Precursor for amides, imines; directing group; organocatalysis. britannica.comchemistryviews.orgncert.nic.in |

| Cyclohexanol Moiety | Rigid scaffold, H-bond donor/acceptor | Provides 3D structure; site for substitution/elimination. chemicalbook.comresearchgate.net |

| 1,2-Amino Alcohol | Vicinal bifunctionality, Chelating ability | Chiral auxiliary; ligand in asymmetric catalysis; conformational control. fiveable.menih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBMANTZYRCLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1(CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in medicinal chemistry as the biological activity of a chiral molecule is often dictated by its specific stereoisomeric form. For a molecule with two stereocenters, such as 1-(1-amino-2-methylpropan-2-yl)cyclohexan-1-ol, four possible stereoisomers exist. The development of methods to selectively synthesize the desired isomer is a significant area of research.

Achieving diastereoselectivity in the formation of the substituted cyclohexanol (B46403) ring is a critical step in the synthesis of the target molecule. This often involves controlling the approach of a nucleophile to a cyclic ketone precursor. The inherent conformational biases of the cyclohexanone (B45756) ring, along with the steric and electronic properties of the substituents and reagents, play a crucial role in determining the stereochemical outcome.

Michael-aldol domino reactions have proven to be powerful for constructing carbocyclic scaffolds with high diastereoselectivity. nih.gov For instance, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity, sometimes exceeding a 20:1 diastereomeric ratio. nih.gov Further functionalization of these cyclohexanones can be achieved without disturbing the newly created stereocenters. nih.gov Another strategy involves the tandem 1,4-reduction-aldol cyclization of monoenone monoketones, which can be induced by reagents like catecholborane, leading to six-membered cyclic aldol (B89426) products with high levels of syn diastereoselectivity. organic-chemistry.org

The choice of catalyst can also reverse the diastereoselectivity. For example, in the acylation of certain trans-2-substituted cyclohexanols, the addition of a tertiary amine like pyridine (B92270) can reverse the diastereomeric preference. researchgate.net This catalyst-controlled diastereoselectivity offers a valuable tool for accessing different stereoisomers from a common precursor. rsc.org

Table 1: Examples of Diastereoselective Reactions for Cyclohexanol Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

| Michael-Aldol Domino Reaction | Trisubstituted Michael acceptors, β-keto esters | DBU | Up to >20:1 | nih.gov |

| Tandem 1,4-Reduction-Aldol Cyclization | Monoenone monoketones | Catecholborane | High syn-selectivity | organic-chemistry.org |

| Acylation | trans-2-(p-tolylsulfanyl)cyclohexanol, 2-chloropropanoyl chloride | Pyridine (additive) | Reversal of selectivity | researchgate.net |

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through chiral resolution, where a racemic mixture is separated into its constituent enantiomers, or by asymmetric induction, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other.

For the synthesis of chiral amino alcohols, asymmetric hydrogenation of prochiral ketones or imines is a widely used and effective method. nih.gov The development of chiral phosphorus ligands for transition metal catalysts (e.g., iridium and rhodium) has enabled highly enantioselective reductions. nih.gov Chiral primary amine catalysis has also been shown to be effective in the kinetic resolution of racemic syn-aldols of cyclohexanones, affording chiral syn-aldols with high enantiomeric excess (up to 99% ee). sci-hub.se

Another powerful approach is the enantioselective radical C–H amination of alcohols. nih.gov This method can bypass the need for pre-functionalized substrates and allows for the direct installation of an amino group at a C–H bond with high enantioselectivity. nih.gov This is often achieved through a multi-catalytic system involving a photocatalyst and a chiral copper catalyst. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce stereoisomers of aminocyclohexanols. Enzymes, such as lipases, keto reductases (KREDs), and amine transaminases (ATAs), can exhibit high regio- and stereoselectivity, making them ideal for the synthesis of chiral compounds. d-nb.inforesearchgate.net

A modular, one-pot synthesis of 4-aminocyclohexanol isomers has been developed by combining a KRED and an ATA. d-nb.info By selecting stereocomplementary enzymes, both cis- and trans-4-aminocyclohexanol (B47343) can be synthesized with good to excellent diastereomeric ratios from 1,4-cyclohexanedione (B43130). d-nb.info Lipase-catalyzed resolution of racemic precursors is another common strategy. For example, Burkholderia cepacia lipase (B570770) has been used for the resolution of racemic trans-2-(diallylamino)cyclopentanol, providing access to both enantiomers. researchgate.net

Enzymatic cascades can be designed to produce enantiopure 1,2-amino alcohols from readily available starting materials like L-phenylalanine. acs.orgnih.gov These multi-enzyme pathways can convert the starting material through a series of stereoselective steps to yield the desired chiral amino alcohol with high enantiomeric excess. acs.orgnih.gov

Novel Catalytic Strategies in the Elaboration of Cyclohexanol Derivatives Precursors to this compound

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of synthetic routes to cyclohexanol derivatives. Transition metal catalysts, organocatalysts, and biocatalysts are all employed to facilitate key transformations.

In the synthesis of cyclohexanol, the hydrogenation of cyclohexyl acetate (B1210297) using Zn-promoted Cu/Al2O3 catalysts has shown high conversion and selectivity. rsc.org The addition of zinc enhances the dispersion of copper particles and modifies the electronic properties of the catalyst, leading to improved performance. rsc.org For the oxidation of cyclohexane (B81311) to cyclohexanol and cyclohexanone, metal alloy catalysts containing elements like titanium, zirconium, cobalt, and iron have been developed. google.com These catalysts are often reusable and can operate under relatively mild conditions. google.com

The use of solid super acid catalysts, such as SO42-/TiO2–SiO2, has been reported for the dehydration of cyclohexanol to cyclohexene, a common precursor in many synthetic routes. nih.gov Furthermore, dual catalyst systems, like AlCl3–Pd/C, have been used for the selective hydrogenation of phenol (B47542) to cyclohexanone. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Amino Alcohol Scaffolds

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org In the synthesis of amino alcohol scaffolds, this translates to using renewable feedstocks, employing catalytic instead of stoichiometric reagents, minimizing waste, and using safer solvents. yale.eduacs.org

One of the core principles of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones. yale.edu The use of enzymes in chemoenzymatic synthesis aligns well with green chemistry principles, as they are biodegradable, operate under mild conditions (often in water), and are highly selective, reducing the need for protecting groups and minimizing byproducts. acs.org

Visible-light photocatalysis is an emerging green synthetic method. patsnap.comrsc.org A visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones has been developed for the synthesis of 1,2-amino alcohols in water at room temperature. rsc.org This method offers mild reaction conditions and utilizes a renewable light source.

Table 2: The 12 Principles of Green Chemistry

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. yale.edu |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. yale.edu |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.edu |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu |

| 8. Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. yale.eduacs.org |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.eduacs.org |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. yale.edu |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.edu |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu |

Optimization of Reaction Conditions for Scalable Laboratory Synthesis of this compound

Scaling up a laboratory synthesis from milligram to gram or even kilogram quantities presents a unique set of challenges. Reaction conditions that are optimal on a small scale may not be directly transferable. Therefore, careful optimization of parameters such as temperature, pressure, solvent, catalyst loading, and reaction time is crucial.

For instance, in catalytic hydrogenations, the type of catalyst, solvent, temperature, and hydrogen pressure can all significantly impact the yield and selectivity. google.com The use of statistical experimental design, such as a full factorial design or Response Surface Methodology, can be a powerful tool for optimizing multiple reaction variables simultaneously. researchgate.net This approach has been used to improve the conversion yield of enzyme cascades for chiral amino alcohol synthesis. researchgate.net

The choice of reagents and reaction conditions can also impact the scalability and safety of a process. For example, using metal hydrides like NaH or LiAlH4 requires careful handling of anhydrous conditions, which can be challenging on a large scale. google.com The development of robust and scalable methods, such as those avoiding the use of neurotoxic oxidants or precious metal catalysts, is an important consideration for practical synthesis. nih.gov Flow chemistry is also emerging as a valuable technique for scaling up reactions, as demonstrated by a 72-gram-scale electrocatalytic decarboxylative transformation. nih.gov

Sophisticated Structural Elucidation and Conformational Analysis of 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol

Advanced Spectroscopic Investigations for Unambiguous Stereochemical Assignments (e.g., 2D-NMR, Chiral SFC/HPLC)

Spectroscopic methods are fundamental to confirming the molecular connectivity and elucidating the relative and absolute stereochemistry of 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the cyclohexyl ring and the aminoalkyl side chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These correlations provide an unambiguous map of the molecule's covalent framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Key 2D-NMR Correlations |

| Cyclohexyl C1 | ¹³C | 70-75 | HMBC to H2/H6, side-chain protons |

| Cyclohexyl C2/C6 | ¹³C | 35-40 | HSQC to H2/H6 |

| Cyclohexyl C3/C5 | ¹³C | 22-26 | HSQC to H3/H5 |

| Cyclohexyl C4 | ¹³C | 25-30 | HSQC to H4 |

| Side-chain C1' | ¹³C | 55-60 | HSQC to H1'; HMBC to gem-dimethyl |

| Side-chain C2' | ¹³C | 72-78 | HMBC to H1', gem-dimethyl |

| gem-Dimethyl C | ¹³C | 25-30 | HSQC to gem-dimethyl protons |

| Cyclohexyl H2/H6 | ¹H | 1.4-1.6 | COSY to H3/H5 |

| Cyclohexyl H3/H5/H4 | ¹H | 1.2-1.8 | COSY to adjacent protons |

| Side-chain H1' | ¹H | 2.8-3.2 | COSY to NH₂ (if not exchanged) |

| gem-Dimethyl H | ¹H | 1.1-1.3 | No COSY correlations |

| OH | ¹H | Variable | - |

| NH₂ | ¹H | Variable | - |

Chiral Chromatography (SFC/HPLC) is the cornerstone for separating and quantifying the enantiomers of a chiral substance. chromatographyonline.com Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) are the methods of choice for this analysis. nih.gov Polysaccharide-based CSPs, for instance, create a chiral environment where enantiomers exhibit different interaction energies, leading to differential retention times and successful separation. chromatographyonline.comnih.gov The choice of mobile phase and additives is critical; protic modifiers like methanol (B129727) are often preferred in SFC to ensure good peak shape and selectivity through hydrogen bonding interactions. chromatographyonline.com

**3.2. X-ray Crystallographic Analysis of this compound and Its Co-crystals

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and, crucially, the absolute configuration of the stereocenters if a suitable crystal is obtained.

An X-ray crystallographic study would reveal:

Absolute Stereochemistry: Unambiguously assigning the (R) or (S) configuration at both chiral centers.

Solid-State Conformation: Defining the preferred conformation of the molecule as it exists within the crystal lattice, including the chair conformation of the cyclohexanol (B46403) ring.

Intermolecular Interactions: Mapping the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing arrangement.

Should the parent molecule prove difficult to crystallize, the formation of co-crystals with a suitable co-former (e.g., a simple organic acid) can be an effective strategy. This approach can facilitate the growth of high-quality, single crystals suitable for diffraction analysis while also allowing for the study of specific intermolecular interactions between the target molecule and the co-former.

Conformational Dynamics of the Cyclohexanol Ring in this compound

The six-membered cyclohexanol ring is not static but exists in a dynamic equilibrium between various conformations, predominantly the low-energy chair forms. The presence of two bulky substituents on the same carbon atom (C1) profoundly influences this equilibrium.

To minimize steric strain (A-value strain), the chair conformation is universally preferred. The critical aspect is the orientation of the substituents in either axial or equatorial positions. The large -(C(CH₃)₂CH₂NH₂) group imposes significant steric hindrance. Consequently, the conformational equilibrium will overwhelmingly favor the chair conformer where this bulky group occupies an equatorial position . This arrangement minimizes destabilizing 1,3-diaxial interactions. The hydroxyl group at C1 will therefore be forced into the axial position. Quantum mechanical calculations could be employed to precisely determine the energy difference between the two chair conformers, though a strong preference for the equatorial placement of the larger substituent is expected. nih.gov

Table 2: Conformational Preferences of the Cyclohexanol Ring

| Conformer | 1-Amino-2-methylpropan-2-yl Group Position | Hydroxyl Group Position | Relative Stability | Reason |

| A | Equatorial | Axial | Highly Favored | Minimizes steric hindrance from the bulky side chain. |

| B | Axial | Equatorial | Highly Unfavored | Severe 1,3-diaxial steric interactions. |

Intramolecular Interactions and Hydrogen Bonding Networks in this compound

The molecular structure contains both hydrogen bond donors (the primary amine -NH₂ and the tertiary alcohol -OH) and acceptors (the nitrogen and oxygen lone pairs), leading to a rich network of non-covalent interactions.

Intramolecular Hydrogen Bonding: A key structural feature is the potential for a strong intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor). This interaction would result in the formation of a stable, six-membered pseudo-ring. The formation of such bonds is a well-documented phenomenon in amino alcohols and significantly influences their conformation and chemical properties. rsc.org This interaction can be detected spectroscopically, for example, by a characteristic broadening and shift to lower frequency of the O-H stretching band in the infrared (IR) spectrum. The presence of this bond would stabilize a specific conformation of the side chain relative to the ring.

Reactivity and Derivatization Strategies for 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol

Functional Group Interconversions of the Amino Moiety in 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol

The primary amino group (–NH₂) is a versatile functional handle due to its basicity and nucleophilicity. wikipedia.org A variety of transformations can be employed to modify this moiety, leading to amides, sulfonamides, and substituted amines.

Key transformations include:

Acylation: The reaction of the primary amine with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This is a common strategy to introduce a wide array of substituents. wikipedia.org Given the potential for intramolecular hydrogen bonding with the nearby hydroxyl group, chemoselective O-acylation can sometimes be achieved under specific acidic conditions where the amine is protonated and thus unreactive. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base, converts the amine into a sulfonamide. This transformation, known as the Hinsberg reaction, is robust and widely used. wikipedia.org

Alkylation: The nucleophilic character of the amine allows for alkylation using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). mnstate.edu Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) converts the primary amine into a diazonium salt (R-N₂⁺). Aliphatic diazonium salts are typically unstable and can be converted into other functional groups, though this often proceeds through carbocation intermediates, leading to mixtures of substitution and elimination products. chemistrysteps.com

The steric hindrance presented by the adjacent gem-dimethyl groups and the bulky cyclohexane (B81311) ring may influence the reaction rates of these transformations.

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine (B92270), Et₃N) | Amide (-NHCOR) | wikipedia.org |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide (-NHSO₂R) | wikipedia.org |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR', -NR'₂) | mnstate.edu |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazonium Salt (-N₂⁺), leading to various products | chemistrysteps.com |

Transformations Involving the Hydroxyl Group of this compound

The tertiary hydroxyl (–OH) group on the cyclohexane ring presents a distinct set of reactive possibilities and challenges. Unlike primary or secondary alcohols, it is resistant to oxidation under standard conditions. quora.com Its derivatization is often complicated by steric hindrance and the potential for elimination reactions.

Common transformations for tertiary alcohols include:

Esterification: Direct acid-catalyzed esterification of tertiary alcohols is often inefficient and prone to dehydration, leading to the formation of alkenes. quora.comgoogle.com More effective methods involve the use of acyl chlorides or anhydrides with a base, or specialized conditions such as employing a cation exchange resin as a catalyst. google.com

Etherification: Formation of ethers can be achieved under acidic or basic conditions (similar to the Williamson ether synthesis), though harsh conditions may again favor elimination. Coupling with unactivated tertiary alkyl bromides can be catalyzed by Lewis acids like Zn(OTf)₂ to form sterically hindered ethers. organic-chemistry.org

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. organic-chemistry.org However, this reaction is often slower for sterically hindered tertiary alcohols. Once formed, the sulfonate can be displaced by a nucleophile (Sₙ1 or Sₙ2, depending on conditions) or undergo elimination (E1 or E2). The tertiary nature of the substrate strongly favors Sₙ1 and E1 pathways.

| Reaction Type | Reagent(s) | Resulting Functional Group/Product | Reference |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl), Base | Ester (-OCOR) | greyhoundchrom.com |

| Etherification | Alkyl Halide (RX), Base (e.g., NaH) | Ether (-OR) | organic-chemistry.org |

| Dehydration/Elimination | Strong Acid (e.g., H₂SO₄), Heat | Alkene | quora.com |

| Conversion to Halide | Concentrated HX (e.g., HCl, HBr) | Tertiary Halide (-X) |

Regioselective Modifications of the Cyclohexane Ring System of this compound

Functionalization of the saturated cyclohexane ring requires breaking strong C-H bonds and presents a significant synthetic challenge. Achieving regioselectivity—the selective reaction at a specific position on the ring—is difficult due to the similar reactivity of the various methylene (B1212753) (–CH₂–) groups. nih.gov

Strategies for regioselective modification often rely on:

Directing Group Effects: The existing amino alcohol substituent can sterically block certain positions, directing incoming reagents to more accessible sites. Electronically, the functional groups can influence the reactivity of adjacent C-H bonds, although this effect is less pronounced in saturated systems compared to aromatic ones.

Radical Reactions: Free-radical halogenation, for instance, can introduce a functional group onto the ring, but it typically results in a mixture of products, with some preference for the more substituted carbon atoms if any are present.

Catalyst-Controlled Functionalization: Modern synthetic methods, particularly those involving transition metal catalysis, have shown remarkable promise for the site-selective functionalization of C-H bonds. researchgate.net By designing catalysts that can coordinate to one of the existing functional groups (or a derivative thereof), it is possible to deliver a reactive species to a specific C-H bond, including those at a distance from the directing group (remote functionalization). nih.gov For example, rhodium- or palladium-based catalysts can achieve desymmetrization of substituted cyclohexanes with high site- and stereoselectivity. nih.govresearchgate.net

| Strategy | General Approach | Potential Outcome | Reference |

|---|---|---|---|

| Steric Hindrance Control | Use of bulky reagents that react at the least hindered C-H positions. | Functionalization at C-4 or C-3 positions. | |

| Transannular Reactions | Intramolecular reactions (e.g., Hofmann–Löffler–Freytag reaction) involving a functionalized amine. | Cyclization to form bicyclic products. | |

| Directed C-H Activation | Use of a transition metal catalyst and a directing group to functionalize a specific C-H bond. | Highly regioselective arylation, alkylation, or oxygenation. | researchgate.netnih.gov |

C-H Activation Studies on Amino Alcohol Scaffolds

The functionalization of carbon–hydrogen (C–H) bonds has become a powerful tool in organic synthesis for building molecular complexity from simple substrates. acs.org Amino alcohol scaffolds are particularly interesting substrates for such studies. The amine and hydroxyl groups can act as native directing groups, guiding a transition metal catalyst, commonly palladium, to activate a specific C-H bond. scripps.edunih.gov

Key research findings in this area include:

Ligand-Directed C-H Activation: Specially designed ligands can coordinate to both the palladium catalyst and the substrate's functional group (e.g., the hydroxyl group), creating a conformation that brings the catalyst into close proximity with a targeted C-H bond. scripps.edu This allows for functionalization at sites that would otherwise be unreactive.

Remote Functionalization: While activation of C-H bonds adjacent (β) to a directing group is common, advanced ligand and catalyst systems have enabled the functionalization of more remote (γ, δ) C-H bonds. nih.gov In the context of this compound, this could enable selective modification of the C-3 or C-4 positions of the cyclohexane ring. researchgate.net

Activation of C(sp³)–H Bonds: Activating C-H bonds on sp³-hybridized carbons (like those in the cyclohexane ring or the methyl groups) is particularly challenging. However, palladium-catalyzed methods have been developed for the C(sp³)–H activation of substrates bearing amides or free carboxylic acids. nih.govrsc.org The amino group in the target molecule could be acylated to create an amide directing group, potentially enabling the activation of C-H bonds on the gem-dimethyl groups or the cyclohexane ring. nih.gov

These C-H activation strategies can introduce various functionalities, including aryl, alkenyl, and alkyl groups, thereby providing rapid access to complex derivatives. nih.gov

Stereocontrol in Reactions of this compound

The carbon atom of the cyclohexane ring attached to both the hydroxyl group and the aminoalkyl substituent is a stereocenter. This inherent chirality can be leveraged to control the stereochemical outcome of subsequent reactions.

Approaches to stereocontrol include:

Substrate Control: The existing stereocenter can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This is a common strategy in the synthesis of complex cyclic systems, where the conformation of the ring and the orientation of its substituents dictate reactivity. diva-portal.orgdiva-portal.org

Reagent Control: Chiral reagents or catalysts can be used to override the influence of the substrate's stereocenter or to introduce new stereocenters with high selectivity. For example, asymmetric aminohydroxylation or dihydroxylation reactions on a derivative could install new amino and hydroxyl groups with specific, catalyst-controlled stereochemistry. diva-portal.org

Stereodivergent Synthesis: By carefully selecting the catalyst and reaction conditions, it is possible to selectively synthesize any of the possible stereoisomers of a product from a single starting material. For instance, copper-hydride catalyzed methods have been developed for the stereodivergent synthesis of amino alcohols, providing access to all possible stereoisomers by choosing the appropriate ligand enantiomer and substrate geometry. nih.gov This approach would be highly valuable for creating a library of stereochemically diverse derivatives of this compound for further study.

The interplay between the amino and hydroxyl groups can also be crucial for stereocontrol, as they can coordinate to catalysts or reagents, creating a well-defined chiral environment that biases the reaction pathway. rsc.org

Computational Chemistry and in Silico Modeling of 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can provide a detailed understanding of its molecular geometry and electronic properties. ijcce.ac.ir These calculations can predict key parameters that influence the compound's reactivity and intermolecular interactions.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. ijcce.ac.ir A smaller gap suggests higher reactivity.

Other important parameters derived from DFT calculations include the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. Analysis of global descriptors can also quantify the reactivity of the molecule. ijcce.ac.ir

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape in a solution environment. The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. youtube.com

MD simulations can model the interactions between the solute and solvent molecules, offering a more realistic representation of the compound's behavior in solution compared to in-vacuo calculations. researchgate.net By simulating the trajectory of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.

Table 2: Conformational States of this compound from Molecular Dynamics Simulations

| Conformational Feature | Description | Predicted Stability |

|---|---|---|

| Cyclohexane Ring | Predominantly chair conformation | High |

| Amino Group Orientation | Equatorial or axial | Dependent on steric and electronic factors |

Note: The predictions in this table are based on general principles of conformational analysis and would be quantified by specific MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives of Cyclohexanol-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comijnrd.org For derivatives of cyclohexanol-based compounds, QSAR can be a valuable tool in drug discovery for predicting the activity of new, unsynthesized analogs. acs.org

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. ijnrd.org Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is developed that correlates these descriptors with the observed activity. acs.org

For derivatives of this compound, QSAR studies could identify the key structural features that contribute to a specific biological effect. For instance, the model might reveal that increasing the hydrophobicity of a particular substituent or modifying the hydrogen-bonding capacity of the molecule enhances its activity. Such models, once validated, can be used to screen virtual libraries of related compounds and prioritize them for synthesis and testing. fiveable.me

Table 3: Common Molecular Descriptors in QSAR Studies of Cyclohexanol (B46403) Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP (partition coefficient) | Lipophilicity and membrane permeability |

Virtual Screening and Ligand-Based Design Approaches Involving Aminocyclohexanol Scaffolds

The aminocyclohexanol scaffold present in this compound is a common feature in many biologically active molecules. This makes it a suitable candidate for virtual screening and ligand-based drug design approaches. nih.govfiveable.me These methods are employed when the three-dimensional structure of the biological target is unknown. nih.gov

Ligand-based virtual screening involves searching large compound databases to identify molecules that are similar to a known active compound. fiveable.me Similarity can be assessed based on 2D fingerprints, which encode structural features, or 3D shape and pharmacophore models. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active.

For the aminocyclohexanol scaffold, a pharmacophore model could be generated based on the spatial arrangement of the amino and hydroxyl groups, as well as the hydrophobic cyclohexane ring. This model could then be used to screen for other compounds that share these key features, potentially leading to the discovery of novel active molecules with diverse chemical structures. semanticscholar.orgmdpi.com

Table 4: Ligand-Based Drug Design Strategies for Aminocyclohexanol Scaffolds

| Technique | Description | Application |

|---|---|---|

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. | Virtual screening of compound libraries to find new scaffolds. researchgate.net |

| 2D Similarity Searching | Compares molecular fingerprints to find structurally similar compounds. | Identifies close analogs of a known active compound. |

Exploration of Biological Targets and Mechanistic Pathways of 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol Preclinical Focus

Receptor Binding Affinity and Selectivity Profiling of Aminocyclohexanol Derivatives (e.g., GPCRs, Ion Channels)

Aminocyclohexanol derivatives are structurally suited to interact with a variety of biological receptors, including G protein-coupled receptors (GPCRs) and ion channels, which are two of the most successfully targeted receptor classes for pharmaceuticals. nih.gov The initial step in characterizing a new compound is to perform broad screening assays to determine its binding affinity (often expressed as the dissociation constant, Kd, or inhibition constant, Ki) and selectivity for a panel of known receptors.

Receptor binding assays typically utilize radiolabeled ligands that are known to bind with high affinity to a specific receptor. The test compound, in this case, a derivative of 1-(1-amino-2-methylpropan-2-yl)cyclohexan-1-ol, is introduced at various concentrations to compete with the radioligand for the binding site. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to a Ki value, which represents the binding affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

A selectivity profile is established by testing the compound against a wide array of receptors. High selectivity for a specific receptor or receptor subtype is often a desirable characteristic for a drug candidate, as it can reduce the likelihood of off-target effects. For many GPCRs, agonist affinity can be estimated using ligand binding or functional assays, though care must be taken as measurements of affinity can sometimes be influenced by efficacy. nih.gov

Table 1: Example of a Receptor Binding Profile for a Hypothetical Aminocyclohexanol Derivative This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Receptor Target | Receptor Class | Binding Affinity (Ki, nM) |

|---|---|---|

| Adrenergic α2A | GPCR | 50 |

| Dopamine D2 | GPCR | > 10,000 |

| Serotonin 5-HT2A | GPCR | 850 |

| NMDA | Ion Channel | 120 |

| Sigma-1 | Non-GPCR/Ion Channel | 25 |

Enzyme Inhibition Kinetics and Mechanism of Action of Amino Alcohol Compounds

Amino alcohol compounds can act as inhibitors of various enzymes by interacting with their active or allosteric sites. khanacademy.org Understanding the kinetics of this inhibition is crucial for elucidating the compound's mechanism of action. Key kinetic parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov

Enzyme inhibition can be classified into several types:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition increases the apparent Km but does not affect the Vmax.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. This reduces the Vmax but does not affect the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both the Vmax and the Km. newhaven.edu

These mechanisms are determined by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. nih.gov For example, a drug that inhibits aldehyde oxidase can lead to the accumulation of acetaldehyde, a mechanism used to discourage alcohol consumption. khanacademy.org

Table 2: Example of Enzyme Inhibition Kinetic Data for a Hypothetical Amino Alcohol Compound This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Enzyme Target | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5.2 | 150 (Control) / 75 (with Inhibitor) | 2.5 | Non-competitive |

| Monoamine Oxidase B (MAO-B) | 25 (Control) / 75 (with Inhibitor) | 50 | 10.0 | Competitive |

Cellular Pathway Modulation by Aminocyclohexanol Structures in In Vitro Models

Beyond binding to specific proteins, the biological activity of a compound is ultimately defined by its ability to modulate cellular pathways. In vitro models, such as cultured cell lines, are essential tools for these investigations. For instance, research on a structurally related compound, (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride, indicated it could modulate inflammatory responses by reducing the expression of pro-inflammatory cytokines in activated macrophage cell cultures.

To assess the effect of an aminocyclohexanol structure like this compound, researchers can treat relevant cell lines with the compound and measure changes in key cellular processes. This can include monitoring cell viability, proliferation, apoptosis (programmed cell death), or the expression and activity of specific proteins involved in signaling cascades. Techniques such as ELISA (enzyme-linked immunosorbent assay) for cytokine quantification, Western blotting for protein expression analysis, and reporter gene assays for transcription factor activity are commonly employed.

Table 3: Example of In Vitro Cellular Assay Results for a Hypothetical Aminocyclohexanol Structure This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Cell Line | Assay | Endpoint Measured | Result (EC50 or IC50, µM) |

|---|---|---|---|

| RAW 264.7 (Macrophage) | LPS-induced Inflammation | TNF-α Secretion | IC50 = 5.8 |

| SH-SY5Y (Neuronal) | Oxidative Stress-induced Apoptosis | Caspase-3 Activity | IC50 = 12.5 |

| HEK293 (Kidney) | NF-κB Reporter Assay | Luciferase Activity | IC50 = 8.2 |

Investigation of Molecular Interactions Between this compound and Biomolecules (e.g., Protein Crystallography of ligand-bound states)

A detailed understanding of a compound's mechanism requires characterizing its interaction with its biological target at the molecular level. unl.edu Techniques such as X-ray crystallography can provide high-resolution, three-dimensional structures of a ligand bound to its target protein. This information is invaluable for visualizing the precise binding mode, identifying key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or ionic bonds), and understanding the structural basis for the compound's activity and selectivity.

Other biophysical techniques are also used to study these interactions. unl.edu Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event, allowing for the direct determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) is another powerful technique that can measure the kinetics of binding and dissociation (kon and koff rates) in real-time by detecting changes in mass on a sensor surface where the target molecule is immobilized. unl.edu These weak and transient interactions are recognized as playing an important role in cellular mechanisms. nih.gov

Table 4: Biophysical Techniques for Studying Molecular Interactions This table describes the type of data obtained from these methods and is not based on specific experimental results.

| Technique | Primary Data Output | Key Insights Provided |

|---|---|---|

| X-ray Crystallography | 3D atomic coordinates of ligand-protein complex | Precise binding pose, specific molecular contacts, conformational changes |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Thermodynamic drivers of binding (enthalpy vs. entropy driven) |

| Surface Plasmon Resonance (SPR) | kon (association rate), koff (dissociation rate), Kd | Binding kinetics, residence time of the compound on its target |

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to optimize a lead compound's biological activity by systematically modifying its chemical structure. nih.gov For this compound, this involves synthesizing a series of analogues where different parts of the molecule are altered and then evaluating their biological activity.

Key regions for modification could include:

The Cyclohexanol (B46403) Ring: Introducing substituents, altering stereochemistry, or changing the ring size to probe the requirements of the binding pocket.

The Amino Group: Modifying its basicity or converting it to a secondary or tertiary amine to influence binding and physicochemical properties.

The 2-Methylpropan-2-yl Moiety: Altering the size and lipophilicity of this group to optimize interactions with the target.

By correlating these structural changes with changes in activity (e.g., binding affinity, enzyme inhibition, or cellular potency), chemists can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge guides the rational design of more potent and selective compounds. nih.govnih.gov

Table 5: Example of a Structure-Activity Relationship (SAR) Table for Derivatives of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Compound | Modification from Parent Structure | Target Affinity (Ki, nM) | Cellular Potency (IC50, µM) |

|---|---|---|---|

| Parent Compound | - | 120 | 5.8 |

| Derivative A | 4-Fluoro on cyclohexyl ring | 85 | 3.1 |

| Derivative B | N-methylation of amino group | 250 | 10.4 |

| Derivative C | Replacement of t-butyl with isopropyl | 400 | 15.2 |

Advanced Analytical Methodologies for Research on 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol

Development of Chiral Separation Techniques for Enantiomers of 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol

Due to the presence of chiral centers, this compound can exist as multiple stereoisomers. The separation and analysis of these individual enantiomers are critical, as they may exhibit different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. nih.govyakhak.org

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amines and amino alcohols. nih.govyakhak.org Columns like Chiralpak® and Lux® series are often employed. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, arising from interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For effective separation of amino compounds like this compound, normal-phase HPLC is frequently utilized. The mobile phase typically consists of a non-polar solvent such as n-hexane or cyclohexane (B81311), modified with a polar alcohol like isopropanol (B130326) or ethanol (B145695) to modulate retention and selectivity. yakhak.org In some cases, a basic additive may be required to improve peak shape and resolution. Alternatively, reversed-phase conditions can be explored. nih.gov To enhance detection sensitivity, particularly at low concentrations, derivatization of the primary amine with a chromophoric or fluorophoric agent can be performed prior to analysis. yakhak.org

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| HPLC System | Standard HPLC/UHPLC system with UV or Fluorescence Detector | Standard instrumentation for chiral separations. yakhak.org |

| Chiral Stationary Phase (CSP) | Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Proven effectiveness for resolving chiral amines and amino alcohols. nih.govnih.gov |

| Column Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size | Standard dimensions for analytical scale separations. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Typical normal-phase conditions for polysaccharide CSPs. yakhak.org |

| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm I.D. columns. yakhak.org |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm (or Fluorescence post-derivatization) | Low UV wavelength for compounds lacking a strong chromophore. |

High-Resolution Mass Spectrometry for Metabolite Identification and In Vitro Biotransformation Studies

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying metabolites and studying the biotransformation of compounds. semanticscholar.org In vitro studies using liver microsomes or hepatocytes can simulate metabolic processes and help predict the metabolic fate of this compound. nih.gov

The workflow involves incubating the parent compound with a biologically active matrix (e.g., human liver microsomes) and then analyzing the resulting mixture. The high mass accuracy of HRMS instruments (like Orbitrap or TOF analyzers) allows for the determination of the elemental composition of potential metabolites from their exact mass. osti.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification. oaepublish.com

Common metabolic pathways for compounds containing alkyl and cycloalkyl groups include oxidation (hydroxylation), while amino groups can undergo N-oxidation or demethylation if applicable. researchgate.netfrontiersin.org For this compound, likely Phase I metabolic reactions would include hydroxylation at various positions on the cyclohexyl ring or on the methyl groups, and oxidation of the primary amine.

| Metabolic Reaction | Modification | Change in Mass (Da) | Potential Site of Metabolism |

|---|---|---|---|

| Hydroxylation | Addition of -OH | +15.9949 | Cyclohexyl ring, methyl groups |

| N-Oxidation | Addition of O to amine | +15.9949 | Primary amino group |

| Dehydrogenation | Removal of 2H | -2.0156 | Cyclohexanol (B46403) to cyclohexanone (B45756) |

| Oxidative Deamination | Replacement of -NH2 with =O | -1.0078 | Primary amino group |

Spectroscopic Methods for Monitoring Reaction Progress and Purity of Syntheses

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring the synthesis of this compound and confirming the structure and purity of the final product. mdpi.comnih.gov

FTIR Spectroscopy is used to identify the functional groups present in the molecule. During synthesis, the disappearance of reactant peaks (e.g., epoxide or ketone) and the appearance of product peaks can track the reaction's progress. The final product would exhibit characteristic absorption bands for O-H and N-H stretching (typically a broad band around 3300-3500 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O and C-N stretching in the fingerprint region (1000-1300 cm⁻¹). mdpi.comnih.gov

NMR Spectroscopy provides detailed structural information.

¹H NMR spectroscopy confirms the presence of different types of protons (e.g., those on the cyclohexyl ring, the methyl groups, and the amine and hydroxyl groups) and their connectivity through spin-spin coupling. The integration of proton signals can be used to determine the relative ratio of different parts of the molecule, helping to confirm the structure and assess purity.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. nih.gov The chemical shifts are indicative of the electronic environment of each carbon.

| Technique | Functional Group / Atom | Expected Signal / Absorption Band |

|---|---|---|

| FTIR | O-H and N-H stretch | ~3300-3500 cm⁻¹ (broad) |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| N-H bend | ~1590-1650 cm⁻¹ | |

| C-O and C-N stretch | ~1050-1250 cm⁻¹ | |

| ¹H NMR | -OH, -NH₂ protons | Broad, variable chemical shift (e.g., 1-4 ppm) |

| Cyclohexyl -CH₂- protons | ~1.2-1.8 ppm (complex multiplets) | |

| -C(CH₃)₂ protons | Singlets, ~0.9-1.2 ppm | |

| -CH-NH₂ proton | Multiplet, ~2.5-3.5 ppm | |

| ¹³C NMR | Cyclohexyl carbons | ~20-45 ppm |

| Methyl carbons (-CH₃) | ~20-30 ppm | |

| Quaternary carbon (-C(CH₃)₂) | ~35-50 ppm | |

| Carbinol carbons (-C-OH, -C-NH₂) | ~60-80 ppm |

Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Binding Studies

Isothermal titration calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. malvernpanalytical.comamericanlaboratory.com It directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule (e.g., a protein or receptor). This technique allows for the determination of multiple thermodynamic parameters in a single experiment without the need for labeling or immobilization. nih.govwisc.edu

In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule in the calorimeter cell. The resulting heat changes are measured after each injection. The data are fitted to a binding model to determine the binding affinity (Kₐ or Kₙ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.netspringernature.com This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. americanlaboratory.com

| Parameter | Typical Condition/Value | Purpose/Rationale |

|---|---|---|

| Macromolecule (in cell) | 10-50 µM | Concentration depends on binding affinity; ensures a measurable signal. malvernpanalytical.com |

| Ligand (in syringe) | 100-500 µM (10x macromolecule conc.) | Ensures saturation of binding sites is reached during titration. malvernpanalytical.com |

| Buffer System | Phosphate or HEPES buffer, pH 7.4 | Biologically relevant pH; buffer components must be identical in cell and syringe. malvernpanalytical.com |

| Temperature | 25 °C | Held constant to ensure isothermal conditions. |

| Injection Volume | ~2 µL per injection | Small, discrete injections to generate a detailed binding isotherm. |

| Number of Injections | 20-30 | Sufficient to define pre-transition, transition, and saturation phases of the isotherm. |

| Determined Parameters | Binding Affinity (Kₙ) | Defines the strength of the interaction. |

| Stoichiometry (n) | Defines the ligand:macromolecule ratio in the complex. | |

| Enthalpy (ΔH) | Directly measured heat change of binding. | |

| Entropy (ΔS) | Calculated from Kₙ and ΔH; indicates change in disorder. |

Chromatographic Methods for Analysis and Quantification in Research Samples

For the analysis and quantification of this compound in various research samples (e.g., reaction mixtures, biological media), reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method. sielc.comsielc.com

A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the amino group is protonated, which improves peak shape and retention on the column. sielc.com

Detection can be achieved using a UV detector if the compound has sufficient absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). For sensitive and selective quantification in complex matrices, LC-MS/MS is the preferred method. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. Method validation would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. nih.govnih.gov

| Parameter | Condition | Validation Target |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | - |

| Mobile Phase A | 0.1% Formic Acid in Water | - |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - |

| Gradient | 5% to 95% B over 10 minutes | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | MS/MS (via ESI+) | - |

| Linearity | 1-1000 ng/mL | Correlation coefficient (r²) > 0.99 |

| Accuracy | - | Recovery within 85-115% |

| Precision (RSD) | - | Intra- and inter-day precision < 15% |

Future Research Directions and Unanswered Questions Regarding 1 1 Amino 2 Methylpropan 2 Yl Cyclohexan 1 Ol

Emerging Synthetic Routes for Structurally Complex Analogs of 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol

While classical methods for synthesizing amino alcohols are well-established, the demand for novel analogs with increased structural complexity and precise stereochemical control necessitates the exploration of more advanced synthetic strategies. Future research will likely focus on developing efficient, atom-economical, and scalable routes to derivatives of this compound.

Key emerging areas include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. Designing a convergent MCR to construct the core aminocyclohexanol structure or to introduce diverse substituents onto the scaffold would significantly accelerate the discovery of new analogs.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the cyclohexane (B81311) ring would provide a highly efficient way to synthesize derivatives without the need for pre-functionalized starting materials. This would allow for late-stage diversification, a valuable strategy in drug discovery.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to traditional batch processes. Developing a flow-based synthesis for the target compound and its analogs could facilitate larger-scale production for extensive biological screening or material science applications.

Biocatalysis: The use of enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), can provide unparalleled stereoselectivity in the synthesis of chiral amines and alcohols. researchgate.netresearchgate.net Future work could involve engineering enzymes to selectively produce chiral analogs of the target compound, which is inherently achiral. researchgate.netresearchgate.net

Modern synthetic chemistry provides a vast toolkit for creating novel molecular architectures. nih.govbeilstein-journals.org The application of these advanced methods will be crucial for unlocking the full potential of the this compound scaffold. mdpi.com

Novel Biological Targets for Exploration Based on the Structural Features of this compound

The 1,2-amino alcohol motif is a well-known pharmacophore present in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov The specific structure of this compound, which combines a rigid cyclohexyl ring with a tertiary alcohol and a primary amine, suggests potential interactions with a variety of biological targets.

Future research should focus on screening this compound and its derivatives against targets where amino alcohol structures are known to be active. researchgate.net

| Potential Target Class | Rationale for Exploration | Example Targets |

| G-Protein Coupled Receptors (GPCRs) | The amino alcohol structure is a key feature of many adrenergic receptor modulators and other GPCR ligands. drugbank.com | Adrenergic receptors, Dopamine receptors, Serotonin receptors. |

| Ion Channels | The charged amino group and polar hydroxyl group can interact with the pores of ion channels, modulating their function. | Calcium channels, Sodium channels, Potassium channels. |

| Enzymes | Amino alcohols are known to act as inhibitors for various enzyme classes, including proteases and kinases. nih.govresearchgate.net | HIV-protease, Plasmepsin II, Acetylcholinesterase, α-glucosidase. researchgate.netnih.govresearchgate.net |

| Intracellular Receptors | The lipophilic cyclohexane ring may allow for cell penetration and interaction with nuclear receptors or other intracellular targets. | Sphingosine-1-phosphate receptors. |

Initial investigations could involve broad phenotypic screening to identify unexpected biological activities, followed by more targeted assays to deconvolve the mechanism of action and identify specific protein targets. nih.gov The synthesis of a diverse library of analogs will be critical for establishing structure-activity relationships (SAR) and optimizing potency and selectivity for newly identified targets.

Integration of Machine Learning and AI in the Design and Discovery of Aminocyclohexanol Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be applied to the this compound scaffold to guide the synthesis of new derivatives with improved properties.

Future applications of AI/ML in this area include:

De Novo Design: Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large chemical databases to propose novel aminocyclohexanol derivatives that are predicted to have high affinity for a specific biological target. nih.govmdpi.com

Predictive Modeling: ML models, including Support Vector Machines (SVM) and Deep Neural Networks (DNNs), can be trained to predict various properties of designed molecules. researchgate.net This includes predicting biological activity (QSAR models), as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize the most promising candidates for synthesis.

Synthesis Planning: Retrosynthesis prediction tools powered by AI can suggest viable and efficient synthetic routes for novel, computer-designed analogs, bridging the gap between virtual design and experimental execution.

Data Analysis: ML algorithms can analyze large datasets from high-throughput screening campaigns to identify subtle structure-activity relationships that may not be apparent to a human researcher, guiding the next round of molecular design.

The integration of these powerful computational approaches will be essential for efficiently navigating the vast chemical space of possible aminocyclohexanol derivatives and identifying compounds with optimal therapeutic potential. mdpi.com

Challenges in Stereoselective Synthesis of this compound Enantiomers

The parent compound, this compound, is an achiral molecule. However, the introduction of even a single substituent on the cyclohexane ring (at positions 2, 3, or 4) or on the amino group would generate multiple stereocenters, leading to a complex mixture of stereoisomers. The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of stereoselective synthetic methods a critical and challenging area of future research.

The primary challenges in the stereoselective synthesis of chiral analogs include:

Diastereocontrol: Controlling the relative configuration between the C1-hydroxyl group and new stereocenters on the cyclohexane ring is a significant hurdle. The reduction of a corresponding ketone precursor, for example, could lead to a mixture of cis and trans diastereomers with respect to the aminoalkyl substituent. researchgate.netmdpi.com

Enantiocontrol: Achieving high enantiomeric excess (ee) requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents. acs.org Asymmetric transfer hydrogenation of keto-amines or catalytic cross-coupling reactions are promising but challenging strategies that need to be developed for this specific scaffold. acs.orgwestlake.edu.cn

Resolution of Racemates: While classical resolution using chiral acids can be effective for separating enantiomers, it is often inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. nih.gov

Analytical Characterization: The separation and unequivocal characterization of all possible stereoisomers can be complex, requiring advanced NMR techniques and chiral chromatography methods.

Overcoming these challenges will be crucial for exploring the full therapeutic potential of chiral derivatives, as different stereoisomers may have vastly different potencies, selectivities, and metabolic profiles. researchgate.netnih.gov

Potential for this compound as a Key Intermediate in Complex Chemical Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, makes it a valuable building block for the synthesis of more complex molecules, such as ligands for catalysis, polymers, and pharmaceutical agents. google.com

Future research could explore its utility as a key intermediate through various transformations:

Selective N-Functionalization: The primary amine can be selectively acylated, alkylated, or arylated to introduce a wide range of substituents. It can also be used to form heterocycles, such as pyrazines or piperazines, which are common motifs in drug molecules. nih.gov

O-Functionalization: While the tertiary alcohol is sterically hindered, it can undergo reactions such as etherification or esterification under specific conditions, allowing for the attachment of other molecular fragments.

Ring-Opening and Rearrangement: Under acidic conditions, the cyclohexanol (B46403) moiety could potentially undergo rearrangement or ring-opening reactions, leading to novel and structurally diverse scaffolds.

Scaffold for Combinatorial Libraries: The compound can serve as a starting point for the creation of combinatorial libraries. By systematically reacting the amine and alcohol functionalities with a diverse set of building blocks, large libraries of related compounds can be rapidly synthesized for high-throughput screening.

The strategic use of this compound as a synthetic intermediate could significantly shorten synthetic routes to complex target molecules and facilitate the discovery of new chemical entities with unique properties.

Q & A

Q. What are the optimal synthetic routes for 1-(1-Amino-2-methylpropan-2-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with cyclohexanone and functionalized amines. A common approach includes:

- Step 1 : Alkylation of cyclohexanone with 2-methylpropan-2-amine under basic conditions to form the amino-substituted intermediate.

- Step 2 : Reduction of the carbonyl group using catalysts like palladium or nickel to yield the final alcohol .

Key factors affecting yield include pH control (optimal range: 8–10), temperature (60–80°C), and catalyst selection. Impurities often arise from incomplete reduction or side reactions with unreacted amines, necessitating purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclohexanol backbone and amino-methylpropan substituents. For example, the hydroxyl proton typically appears as a broad singlet (δ 1.5–2.0 ppm), while the amino group resonates at δ 1.2–1.5 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) can assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₂₁NO) via exact mass matching .

Q. How does the compound’s stability vary under different storage conditions?

The compound is sensitive to oxidation and hydrolysis due to its hydroxyl and amino groups. Stability studies recommend:

- Short-term storage : –20°C in anhydrous dimethyl sulfoxide (DMSO) for <1 month.

- Long-term storage : –80°C under nitrogen atmosphere to prevent degradation. Degradation products include ketones (from oxidation) and secondary amines (from hydrolysis), detectable via TLC or GC-MS .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?